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Executive Summary
Buprofezin is a thiadiazine insecticide that acts as an insect growth regulator by inhibiting chitin

synthesis.[1][2] While highly effective against certain insect pests, understanding its

toxicological profile in non-target mammalian systems is crucial for risk assessment. This

document provides a comprehensive overview of the toxicokinetics, acute and chronic toxicity,

genotoxicity, carcinogenicity, and reproductive/developmental effects of buprofezin in

mammals.

In mammalian systems, buprofezin exhibits low to moderate acute toxicity via oral, dermal, and

inhalation routes.[1][3] Following oral administration, it is rapidly absorbed and excreted, with

no significant potential for accumulation.[2][4] The primary target organs identified in repeat-

dose studies are the liver and the thyroid, where effects such as hypertrophy and increased

organ weights are observed at high doses.[5] There is equivocal evidence regarding its

genotoxic potential, with negative results in most in vitro assays but conflicting results in in vivo

micronucleus studies.[1] However, buprofezin is not considered carcinogenic in rats or mice

and is unlikely to pose a carcinogenic risk to humans.[1][4] It has shown no adverse effects on

fertility or reproductive performance, and it is not considered a teratogen.[1][6] Based on a 2-

year study in rats, a chronic reference dose (Acceptable Daily Intake or ADI) has been

established at 0.009 mg/kg body weight/day.[1][7]
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Introduction
Buprofezin, with the IUPAC name (EZ)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-

thiadiazinan-4-one, is an insecticide that interferes with the molting process of insects.[1] Its

primary mechanism of action is the inhibition of chitin biosynthesis, a critical component of the

insect exoskeleton. Due to its widespread use in agriculture, a thorough evaluation of its

potential effects on mammalian health is essential for researchers, scientists, and regulatory

bodies. This guide synthesizes key toxicological data from a range of mammalian studies.

Mechanism of Action in Mammalian Systems
Unlike insects, mammals do not synthesize chitin, so the primary insecticidal mechanism of

action is not relevant. In mammals, toxic effects observed at high exposure levels are primarily

associated with the liver and thyroid.[3][5] Studies suggest that buprofezin can accumulate in

the liver and induce oxidative stress.[8][9] The observed hypertrophy in liver and thyroid cells is

a common adaptive response to xenobiotic exposure.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report08/Buprofezin.pdf
https://publications.gc.ca/site/archivee-archived.html?url=https%3A%2F%2Fpublications.gc.ca%2Fcollections%2Fcollection_2016%2Fsc-hc%2FH113-9-2016-7-eng.pdf
https://downloads.regulations.gov/EPA-HQ-OPP-2012-0373-0004/content.pdf
https://www.longdom.org/open-access/atropine-reverts-the-neurobehavioral-toxicity-elicited-by-acute-exposure-to-buprofezin-in-sprague-dowley-rats-91787.html
https://www.researchgate.net/publication/306050197_Potential_Hepatic_Toxicity_of_Buprofezin_at_Sublethal_Concentrations_ROS-mediated_Conversion_of_Energy_Metabolism
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report08/Buprofezin.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10780566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Exposure & Distribution

Cellular & Organ-Level Effects

Buprofezin Exposure
(Oral)

Systemic Distribution

Accumulation in
Target Organs

Liver Thyroid

Oxidative Stress
Hepatocellular &

Thyroid F-Cell Hypertrophy

Click to download full resolution via product page

Caption: Proposed pathway for Buprofezin toxicity in mammalian target organs.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
The toxicokinetic profile of buprofezin has been primarily studied in rats.

4.1 Absorption Following oral administration, buprofezin is rapidly absorbed, with peak plasma

concentrations (Cmax) reached approximately 9 hours post-dosing.[1][2] Studies in bile-duct

cannulated rats indicate that oral absorption is around 40-45% of the administered dose.[1][10]
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4.2 Distribution Buprofezin is widely distributed throughout the body's organs and tissues within

2 hours of dosing.[3] The highest concentrations are typically found in erythrocytes, the thyroid,

and the liver.[1][2] There is no evidence of significant accumulation in tissues.[2][4]

4.3 Metabolism Buprofezin is extensively metabolized, primarily in the liver.[1] The main

metabolic pathways include:

Hydroxylation of the phenyl ring.[1][2][4]

Oxidation of the sulfur atom.[4][6]

Opening of the thiadiazinane ring.[2]

Conjugation with sulfate and glucuronic acid.[1][2]
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Caption: Simplified metabolic pathway of Buprofezin in mammalian systems.

4.4 Excretion Excretion of buprofezin and its metabolites is rapid, with over 80% of an

administered dose eliminated within 48 hours.[1] The primary route of excretion is via the feces
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(70-74%), largely due to significant biliary excretion (30-38%).[1][2][6] A smaller portion is

excreted in the urine (22-25%).[1][2]
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Caption: Overview of Buprofezin's absorption, distribution, metabolism, and excretion (ADME).

Toxicological Endpoints
Acute Toxicity
Buprofezin demonstrates low to moderate acute toxicity in mammalian models. It is not a skin

irritant and is only slightly irritating to the eyes. It did not cause skin sensitization in guinea pig

studies.[3]

Table 1: Acute Toxicity of Buprofezin
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Species Route Sex
LD50 / LC50
Value

Citation(s)

Rat Oral M/F
1635–3847
mg/kg bw

[1]

Rat Oral M 2198 mg/kg bw

Rat Oral F 2355 mg/kg bw

Mouse Oral M/F
>10,000 mg/kg

bw
[1]

Rabbit Oral M/F >5,000 mg/kg bw [1]

Hamster Oral M/F
>10,000 mg/kg

bw
[1]

Rat Dermal M/F >5,000 mg/kg bw

| Rat | Inhalation | M/F | >4.57 mg/L (4-hr) |[1] |

Sub-chronic and Chronic Toxicity
The primary target organs in repeated-dose studies are the liver and thyroid.[3][5] Effects

observed at higher doses include increased liver and thyroid weights, hepatocellular

hypertrophy, and thyroid follicular cell hypertrophy.[1][6]

Table 2: No-Observed-Adverse-Effect-Levels (NOAELs) from Repeated Dose Studies
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Species Study Duration Critical Effect NOAEL Citation(s)

Rat 90-day

Increased
liver/thyroid
weight and
histological
changes

3.4 - 4.1 mg/kg
bw/day (40
ppm)

[6]

Rat 2-year
Thyroid F-cell

hypertrophy

0.9 mg/kg

bw/day (20 ppm)
[1]

Mouse 2-year
Increased liver

weight

1.8-1.9 mg/kg

bw/day (20 ppm)

Dog 13-week

Increased liver

weight, elevated

plasma alkaline

phosphatase

10 mg/kg bw/day [1][6]

| Dog | 2-year | Increased liver weight, hepatocellular hypertrophy, bile duct hyperplasia | 2

mg/kg bw/day |[6][10] |

Genotoxicity
The genotoxicity profile of buprofezin is considered equivocal.[1] It has consistently tested

negative in a range of in vitro assays, including bacterial mutation (Ames) tests.[1][3] However,

results from in vivo mouse micronucleus assays are conflicting.[1] One study noted an increase

in micronuclei, suggesting a potential aneugenic (chromosome loss) rather than a clastogenic

(chromosome breakage) mechanism, though this was not confirmed in other in vivo tests.[1]

Table 3: Summary of Genotoxicity Findings

Assay Type System Result Citation(s)

Gene Mutation
In vitro (Bacteria,
e.g., Ames test)

Negative [1]

Chromosome

Aberration

In vitro (Mammalian

cells)
Negative [1]
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| Micronucleus Test | In vivo (Mouse bone marrow) | Conflicting / Equivocal |[1][3] |

Carcinogenicity
Long-term carcinogenicity studies have been conducted in rats and mice. Buprofezin was not

found to be carcinogenic in rats.[1] In mice, a slight, non-dose-responsive increase in liver

adenomas was seen in females at high doses but was within the historical control range.[1] The

U.S. EPA's Cancer Assessment Review Committee classified buprofezin as having "Suggestive

Evidence of Carcinogenicity, but not sufficient to assess human carcinogenic potential" based

on these mouse liver tumors.[5] The overall consensus is that buprofezin is unlikely to pose a

carcinogenic risk to humans.[1]

Reproductive and Developmental Toxicity
Buprofezin has been evaluated for its effects on reproduction and development in multi-

generational and teratology studies.

Table 4: Reproductive and Developmental Toxicity NOAELs

Study Type Species Endpoint NOAEL Citation(s)

2-Generation
Reproduction

Rat
Parental
Toxicity

6.46 mg/kg
bw/day

[1]

2-Generation

Reproduction
Rat

Offspring Toxicity

(Reduced pup

weight gain)

6.46 mg/kg

bw/day
[1]

2-Generation

Reproduction
Rat

Reproductive

Effects

66.0 mg/kg

bw/day (Highest

dose tested)

[1]

Developmental

Toxicity
Rat Maternal Toxicity 50 mg/kg bw/day [6]

Developmental

Toxicity
Rat

Embryo/Fetal

Toxicity

200 mg/kg

bw/day
[1]

Developmental

Toxicity
Rabbit Maternal Toxicity 50 mg/kg bw/day [6]
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| Developmental Toxicity | Rabbit | Embryo/Fetal Toxicity | 50 mg/kg bw/day |[1] |

No effects on male or female fertility or overall reproductive performance have been observed.

[1] Buprofezin did not show any teratogenic potential in either rats or rabbits.[6] Evidence

suggests that young animals may be more sensitive, with reduced pup body weight being the

critical effect in offspring.[1][3]

Neurotoxicity
The majority of evidence indicates that buprofezin does not have the potential to induce

neurotoxicity in mammals.[4][8] A 13-week dietary neurotoxicity study in rats found no

treatment-related gross or histopathological changes in the central or peripheral nervous

systems.[3] However, one study has suggested that acute high-dose exposure could induce

some neurobehavioral effects in rats.[8]

Human Health Risk Assessment
Regulatory agencies establish health-based guidance values to protect human populations

from potential adverse effects.

Table 5: Human Health Guidance Values for Buprofezin

Value Definition Value

Basis
(Critical
Study &
Endpoint)

Safety
Factor

Citation(s)

ADI
Acceptable
Daily Intake

0-0.009
mg/kg
bw/day

2-year rat
study;
NOAEL of
0.9 mg/kg
bw/day
based on
thyroid F-
cell
hypertroph
y

100 [1][2][7]
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| ARfD | Acute Reference Dose | 0.5 mg/kg bw | 13-week dog study | 100 |[1][7] |

Medical surveillance of workers in a plant producing buprofezin has not revealed any

compound-related adverse health effects.[1]

Experimental Protocols
Key Study Protocol: 2-Year Chronic
Toxicity/Carcinogenicity Study in Rats
This type of study is critical for determining the NOAEL used to establish the ADI.

Test System: Sprague-Dawley rats (e.g., 50/sex/dose group).

Administration: Buprofezin administered in the diet at various concentrations (e.g., 0, 20,

200, 2000 ppm).

Duration: 24 months (2 years).

Observations (In-life): Daily clinical observations for signs of toxicity, weekly measurements

of body weight and food consumption, and periodic ophthalmoscopic examinations.

Clinical Pathology: Blood and urine samples collected at multiple intervals (e.g., 6, 12, 18,

and 24 months) for hematology and clinical chemistry analysis.

Terminal Procedures: At 24 months, all surviving animals are euthanized. A full necropsy is

performed, and organ weights (e.g., liver, kidneys, thyroid) are recorded.

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose

groups is examined microscopically. Target organs (liver, thyroid) are examined in all dose

groups.

Endpoint Determination: The highest dose at which no statistically or biologically significant

adverse effects are observed is determined as the NOAEL.
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Caption: Generalized workflow for a 2-year chronic toxicity study in rodents.

Conclusion
The toxicological profile of buprofezin in mammalian systems is well-characterized. It

possesses low acute toxicity and is rapidly metabolized and excreted without significant
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bioaccumulation. The primary target organs upon repeated exposure are the liver and thyroid,

with effects such as cellular hypertrophy occurring at doses well above expected human

exposure levels. While there is some equivocal evidence for genotoxicity in vivo, the weight of

evidence suggests buprofezin is not genotoxic. It is not considered carcinogenic or a

reproductive toxicant. The established human health guidance values, such as the ADI of 0.009

mg/kg bw/day, are based on comprehensive long-term animal studies and are considered

protective of public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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